4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-
Description
IUPAC and Common Names
The IUPAC name for this compound is 2-(benzylamino)-3-phenylquinazolin-4(3H)-one , reflecting its substitution pattern and functional groups. The benzylamino group (-NH-CH2-C6H5) at position 2 and the phenyl group (-C6H5) at position 3 are explicitly denoted in this nomenclature.
Common names and synonyms include:
- 3-Phenyl-2-[(phenylmethyl)amino]-4(3H)-quinazolinone
- 2-(Benzylamino)-3-phenyl-3,4-dihydroquinazolin-4-one
These variants emphasize the benzyl (phenylmethyl) substituent and the quinazolinone scaffold. The term "3,4-dihydroquinazolin-4-one" occasionally appears in older literature, referencing the partially reduced state of the heterocyclic ring, though the fully aromatic quinazolin-4(3H)-one structure predominates in modern usage.
Structural Formula and SMILES Notation
The molecular structure comprises a quinazolinone core (a fused bicyclic system of benzene and pyrimidin-4-one) with substituents at positions 2 and 3 (Figure 1).
Structural formula :
- Quinazolinone core : Benzene ring fused to a pyrimidin-4-one ring.
- Position 2 : Benzylamino group (-NH-CH2-C6H5).
- Position 3 : Phenyl group (-C6H5).
SMILES notation :
O=C1C2=CC=CC=C2N=C(NCC3=CC=CC=C3)N1C4=CC=CC=C4
This notation encodes the connectivity of atoms, highlighting the ketone oxygen (=O) at position 4, the benzylamino group at position 2 (NCC3=CC=CC=C3), and the N-phenyl group at position 3 (N1C4=CC=CC=C4).
Molecular formula : C21H17N3O
Molecular weight : 327.38 g/mol.
CAS Registry and PubChem Identifiers
The compound is uniquely identified by the following registries:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry No. | 146849-70-9 | |
| PubChem CID | 1317705 | |
| DSSTox Substance ID | DTXSID10446617 | |
| InChIKey | IKDFWTAPDHAOAL-UHFFFAOYSA-N |
The InChIKey serves as a standardized hashed representation of the molecular structure, enabling rapid database searches. The DSSTox ID links to toxicity-related data curated by the U.S. Environmental Protection Agency, though detailed toxicological profiles fall outside this article’s scope.
Properties
CAS No. |
146849-70-9 |
|---|---|
Molecular Formula |
C21H17N3O |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(benzylamino)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H17N3O/c25-20-18-13-7-8-14-19(18)23-21(22-15-16-9-3-1-4-10-16)24(20)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,23) |
InChI Key |
IKDFWTAPDHAOAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Benzoxazinone Intermediate Method
This approach employs anthranilic acid derivatives and benzylamine to construct the quinazolinone core. Key steps include:
- Acylation : Anthranilic acid reacts with acyl chloride (e.g., benzoyl chloride) to form N-acylanthranilic acid.
- Cyclization : Treatment with acetic anhydride at elevated temperatures yields a benzoxazinone intermediate.
- Amination : Substitution of the oxygen atom in the benzoxazinone with benzylamine under reflux conditions forms the 2-[(phenylmethyl)amino] group.
- Phenyl Group Introduction : The 3-phenyl substituent is introduced via electrophilic substitution or coupling reactions during intermediate synthesis.
Table 1: Representative Yields and Conditions
Aza-Wittig Reaction Protocol
This method leverages perfluoroalkyl-tagged triphenylphosphine for intramolecular cyclization:
- Iminophosphorane Formation : Reaction of ortho-fluorobenzamide derivatives with perfluoro-tagged phosphine yields iminophosphorane intermediates.
- Cyclization : Intramolecular aza-Wittig reaction in toluene/trifluorotoluene under reflux generates the quinazolinone ring.
- Purification : Fluorous solid-phase extraction isolates the product efficiently.
Key Optimization :
- Solvent System : Toluene/trifluorotoluene enhances reaction homogeneity.
- Yield : Up to 94% reported for analogous quinazolinones.
Oxidative Cyclization Strategy
A metal-free approach using H₂O₂ and DMSO:
- Radical Pathway : 2-Aminobenzamide reacts with DMSO (carbon source) and H₂O₂ (oxidant) at 130–150°C.
- Mechanism : Radical intermediates facilitate cyclization to form the 4(3H)-quinazolinone core.
- Substituent Introduction : The 3-phenyl group is derived from substituted benzamide precursors, while benzylamine substitutes at position 2 post-cyclization.
Critical Parameters :
| Factor | Optimal Value | Impact |
|---|---|---|
| Temperature | 150°C | Maximizes cyclization efficiency |
| H₂O₂ Equivalence | 1.0–1.5 equiv | Controls oxidation rate |
| Reaction Time | 20 h | Ensures completion |
Base-Promoted SNAr Reaction
A Cs₂CO₃-mediated coupling method for aryl substitution:
- Substrate : Ortho-fluorobenzamide derivatives.
- Arylation : Benzamide derivatives react with Cs₂CO₃ in DMSO at 135°C, enabling nucleophilic aromatic substitution.
- Cyclization : Intramolecular attack forms the quinazolinone ring, with the 3-phenyl group retained from the arylamide.
Mechanistic Insight :
- Deprotonation : Cs₂CO₃ deprotonates the benzamide, activating the amide nitrogen.
- Nucleophilic Attack : The amide nitrogen attacks the ortho-fluorobenzamide, displacing fluoride.
- Cyclization : Base-mediated dehydration closes the ring.
Microwave-Assisted Synthesis
A high-efficiency method using microwave irradiation:
- Reagents : Anthranilic acid derivatives, triethylorthoformate, and p-toluenesulfonic acid.
- Conditions : 600 W microwave power for 4 minutes, followed by cooling and precipitation.
- Yield : 94% reported for analogous quinazolinones.
Advantages :
- Rapid Reaction : Reduces reaction time to minutes.
- Scalability : Suitable for gram-scale synthesis.
Palladium-Catalyzed Cross-Coupling
A method for introducing substituents via transition-metal catalysis:
- Substrate : Halogenated quinazolinones.
- Catalyst : PdCl₂(PPh₃)₂ or similar complexes.
- Coupling Partner : Benzylamine derivatives or arylboronic acids.
- Applications : Functionalizes the 2- or 3-position post-cyclization.
Limitation : Requires inert atmospheres and expensive catalysts.
Isatoic Anhydride Alkylation
A one-pot synthesis for substituted quinazolinones:
- Reagents : Isatoic anhydride, benzylamine, ethyl orthoformate.
- Conditions : Reflux in ethanol with triethylamine.
- Product : Direct formation of 2-[(phenylmethyl)amino]-4(3H)-quinazolinone derivatives.
Simplified Workflow :
- Cyclization : Isatoic anhydride reacts with benzylamine to form the quinazolinone core.
- Alkylation : Ethyl orthoformate introduces the 3-phenyl group via alkylation.
Comparative Analysis of Methods
Table 2: Efficiency and Practicality
| Method | Yield (%) | Reaction Time | Scalability | Key Advantage |
|---|---|---|---|---|
| Benzoxazinone | 65–75 | 24–48 h | Moderate | Well-established intermediates |
| Aza-Wittig | 85–94 | 12–24 h | High | High purity; minimal byproducts |
| Oxidative Cyclization | 50–70 | 20 h | Low | Sustainable reagents |
| Microwave | 90–94 | 4–10 min | High | Rapid, energy-efficient |
| Pd-Catalyzed | 60–75 | 8–12 h | Low | Flexible functionalization |
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various amines are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Anticancer Activity
4(3H)-Quinazolinone derivatives have been widely studied for their anticancer properties. Research indicates that various derivatives exhibit significant cytotoxic effects against multiple cancer cell lines:
- Case Study 1 : A series of 2,3,6-trisubstituted 4(3H)-quinazolinones were synthesized and tested against breast cancer, hepatocellular carcinoma, cervical cancer, and promyelocytic leukemia cell lines. All compounds demonstrated notable anticancer activity .
- Case Study 2 : A specific derivative was found to inhibit the epidermal growth factor receptor (EGFR) kinase enzyme, highlighting its potential as a targeted therapy for cancers driven by EGFR signaling .
Antibacterial Activity
The antibacterial efficacy of 4(3H)-quinazolinones has also been documented:
- Case Study 1 : Derivatives of 4(3H)-quinazolinones were shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The structure–activity relationship (SAR) studies indicated that modifications to the quinazolinone core could enhance antibacterial potency .
- Case Study 2 : The incorporation of cationic fullerene derivatives significantly improved the binding affinity of quinazolinones to bacterial enzymes, leading to increased antibacterial activity .
Other Therapeutic Potentials
4(3H)-quinazolinones have demonstrated a wide range of biological activities beyond anticancer and antibacterial effects:
- Antifungal Activity : Some derivatives have shown effectiveness against Candida albicans and other fungal strains, indicating their potential in treating fungal infections .
- Anti-inflammatory and Antioxidant Effects : Research suggests that certain quinazolinone derivatives possess anti-inflammatory properties and can act as antioxidants, which may contribute to their therapeutic versatility .
Data Table: Biological Activities of 4(3H)-Quinazolinone Derivatives
| Activity Type | Compound Derivative | Target Organism/Cell Line | Observed Effect |
|---|---|---|---|
| Anticancer | 2,3,6-trisubstituted derivatives | Breast cancer cell lines | Significant cytotoxicity |
| EGFR inhibitor derivative | Various cancer cell lines | Inhibition of cancer growth | |
| Antibacterial | Cationic fullerene derivative | MRSA | Enhanced binding affinity |
| Quinazolinone derivatives | Staphylococcus aureus | Antibacterial efficacy | |
| Antifungal | Quinazolinone derivatives | Candida albicans | Effective antifungal activity |
| Anti-inflammatory | Selected quinazolinone derivatives | In vitro models | Reduction in inflammatory markers |
| Antioxidant | Various derivatives | Cellular models | Increased antioxidant activity |
Mechanism of Action
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 4(3H)-Quinazolinone Derivatives
Key Observations:
- Antimicrobial Activity : Unlike 7-chloro-substituted derivatives (e.g., UR-9825), which show strong antifungal activity, the target compound’s lack of halogenation may limit its efficacy against filamentous fungi .
- Anti-inflammatory Potential: The 3-phenyl group aligns with derivatives like 3-(4-bromophenyl)-4(3H)-quinazolinone, which exhibit significant anti-inflammatory effects via protein denaturation inhibition .
Biological Activity
4(3H)-Quinazolinone derivatives, particularly 3-phenyl-2-[(phenylmethyl)amino]-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound exhibits properties that are beneficial in treating various diseases, including antibacterial, anticancer, and antihistaminic effects. The stability of the quinazolinone nucleus allows for the introduction of various bioactive moieties, enhancing its therapeutic potential.
The molecular formula for 4(3H)-quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- is with a molecular weight of 345.38 g/mol. Its structure includes a quinazolinone core with phenyl and phenylmethyl substituents, contributing to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of quinazolinone derivatives. For instance, a series of synthesized compounds demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Compound 73 , identified in one study, showed synergistic effects with piperacillin-tazobactam, enhancing its bactericidal activity against MRSA by binding to the allosteric site of penicillin-binding protein (PBP)2a, which is crucial for bacterial cell wall synthesis .
Table 1: Antibacterial Activity of Quinazolinone Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 73 | MRSA | Synergistic with piperacillin-tazobactam |
| Compound X | Staphylococcus epidermidis | 7.80 µg/mL |
| Compound Y | Escherichia coli | Inactive |
Anticancer Activity
The anticancer potential of quinazolinones has also been investigated. A study found that derivatives containing dithiocarbamate side chains exhibited significant inhibitory activity against human myelogenous leukemia K562 cells, with an IC50 value as low as 0.5 µM for certain compounds . This highlights the potential of these compounds as effective chemotherapeutic agents.
Table 2: Anticancer Activity of Quinazolinone Derivatives
| Compound | Cancer Cell Line | IC50 Value |
|---|---|---|
| Compound A | K562 (leukemia) | 0.5 µM |
| Compound B | MCF-7 (breast cancer) | TBD |
Antihistaminic Activity
The compound has also been evaluated for its antihistaminic properties. Novel derivatives were identified as potent human H3 receptor inverse agonists, indicating potential applications in treating allergic conditions and other histamine-related disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the quinazolinone core significantly impact biological efficacy. For instance, the introduction of various substituents on the phenyl rings can enhance antibacterial and anticancer activities while minimizing off-target effects .
Case Studies
- Antibacterial Study : A comprehensive evaluation of 79 derivatives showed that many exhibited promising activity against MRSA and other resistant strains. The SAR analysis indicated that specific substitutions on the quinazolinone scaffold could lead to improved potency and selectivity .
- Anticancer Research : Another study synthesized a series of quinazolinones with varying side chains, revealing that certain structural features correlate with enhanced cytotoxicity against cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
